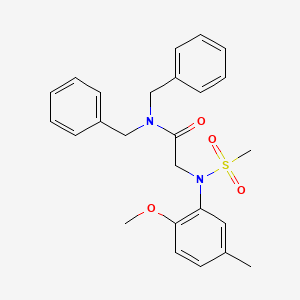
3-ethyl-6,7-dimethoxy-1-methyl-2,4(1H,3H)-quinazolinedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-ethyl-6,7-dimethoxy-1-methyl-2,4(1H,3H)-quinazolinedione, also known as DMQX, is a potent and selective antagonist of the ionotropic glutamate receptor. It has been widely used in scientific research to investigate the role of glutamate receptors in various physiological and pathological processes.
Mécanisme D'action
3-ethyl-6,7-dimethoxy-1-methyl-2,4(1H,3H)-quinazolinedione acts as a competitive antagonist of the NMDA receptor by binding to the glycine site on the receptor. This prevents the binding of glycine, which is required for the activation of the receptor. By blocking the NMDA receptor, 3-ethyl-6,7-dimethoxy-1-methyl-2,4(1H,3H)-quinazolinedione can modulate synaptic plasticity and reduce excitotoxicity in the brain.
Biochemical and Physiological Effects
3-ethyl-6,7-dimethoxy-1-methyl-2,4(1H,3H)-quinazolinedione has been shown to have a number of biochemical and physiological effects. It can reduce the release of glutamate, which is a major excitatory neurotransmitter in the brain. It can also reduce the activation of microglia, which are immune cells in the brain that can cause neuroinflammation. 3-ethyl-6,7-dimethoxy-1-methyl-2,4(1H,3H)-quinazolinedione has been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury.
Avantages Et Limitations Des Expériences En Laboratoire
3-ethyl-6,7-dimethoxy-1-methyl-2,4(1H,3H)-quinazolinedione has several advantages for lab experiments. It is a highly potent and selective antagonist of the NMDA receptor, which allows for precise manipulation of glutamate receptor function. It is also relatively stable and can be stored for long periods of time. However, 3-ethyl-6,7-dimethoxy-1-methyl-2,4(1H,3H)-quinazolinedione has some limitations for lab experiments. It can be difficult to dissolve in some solvents, which can limit its use in certain experimental conditions. It also has a relatively short half-life in vivo, which can limit its use in animal studies.
Orientations Futures
There are several future directions for the use of 3-ethyl-6,7-dimethoxy-1-methyl-2,4(1H,3H)-quinazolinedione in scientific research. One area of interest is the role of glutamate receptors in neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. 3-ethyl-6,7-dimethoxy-1-methyl-2,4(1H,3H)-quinazolinedione could be used to investigate the potential neuroprotective effects of blocking glutamate receptors in these diseases. Another area of interest is the development of new drugs that target glutamate receptors. 3-ethyl-6,7-dimethoxy-1-methyl-2,4(1H,3H)-quinazolinedione could be used as a starting point for the development of new drugs that have improved pharmacological properties. Finally, 3-ethyl-6,7-dimethoxy-1-methyl-2,4(1H,3H)-quinazolinedione could be used to investigate the role of glutamate receptors in other physiological processes such as sleep, appetite, and mood regulation.
Méthodes De Synthèse
3-ethyl-6,7-dimethoxy-1-methyl-2,4(1H,3H)-quinazolinedione can be synthesized by a multi-step process starting from commercially available starting materials. The first step involves the reaction of 2,5-dimethoxyaniline with ethyl acetoacetate to form 3-ethyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline. This intermediate is then oxidized with potassium permanganate to give 3-ethyl-6,7-dimethoxy-1-methyl-2,4(1H,3H)-quinazolinedione.
Applications De Recherche Scientifique
3-ethyl-6,7-dimethoxy-1-methyl-2,4(1H,3H)-quinazolinedione has been widely used in scientific research to investigate the role of ionotropic glutamate receptors in various physiological and pathological processes. It has been shown to block the N-methyl-D-aspartate (NMDA) receptor, which is involved in synaptic plasticity, learning, and memory. 3-ethyl-6,7-dimethoxy-1-methyl-2,4(1H,3H)-quinazolinedione has also been used to study the role of glutamate receptors in pain perception, epilepsy, and neurodegenerative diseases.
Propriétés
IUPAC Name |
3-ethyl-6,7-dimethoxy-1-methylquinazoline-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O4/c1-5-15-12(16)8-6-10(18-3)11(19-4)7-9(8)14(2)13(15)17/h6-7H,5H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTMCRAGTPZEWBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=CC(=C(C=C2N(C1=O)C)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Ethyl-6,7-dimethoxy-1-methyl-1,2,3,4-tetrahydroquinazoline-2,4-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-({[3-(isobutyrylamino)phenyl]amino}carbonothioyl)-2-furamide](/img/structure/B5732781.png)



![2-chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl N-[(4-methylphenyl)sulfonyl]-beta-alaninate](/img/structure/B5732816.png)


![ethyl 4-[({[(4-chloro-1-ethyl-1H-pyrazol-5-yl)carbonyl]amino}carbonothioyl)amino]benzoate](/img/structure/B5732843.png)



![2-(2-furyl)-4-[4-(methylthio)benzylidene]-1,3-oxazol-5(4H)-one](/img/structure/B5732874.png)

![7-(4-bromophenyl)-1,3-dimethyl-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B5732886.png)